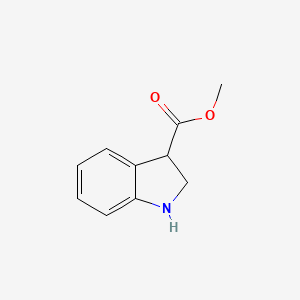

Methyl indoline-3-carboxylate

Descripción general

Descripción

Methyl indoline-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl indoline-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reductive cyclization of alkynyl α-iminoesters using an organosuperbase catalyst and a reductant like 1-dodecanethiol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl indoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in organic synthesis and pharmaceutical development .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl indoline-3-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives exhibit a range of biological activities, including:

- Antiviral Activity : Compounds derived from this compound have shown potential in inhibiting viral replication.

- Anticancer Properties : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for cancer treatment .

- Enzyme Inhibition : It acts as a precursor for designing inhibitors targeting specific enzymes involved in various diseases, such as nitric oxide synthase and protein kinase C alpha .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Specific Use Cases |

|---|---|

| Antiviral | Inhibitors for viral replication mechanisms |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Design of nitric oxide synthase inhibitors |

| Drug Discovery | Building blocks for new pharmaceutical compounds |

Agricultural Chemicals

In agricultural applications, this compound is utilized to formulate agrochemicals that enhance crop yield and pest resistance. It is particularly effective in:

- Pest Control : Its derivatives are incorporated into pesticides that target specific pests while minimizing harm to beneficial insects.

- Plant Growth Regulation : The compound aids in the regulation of plant growth processes, improving overall agricultural productivity .

Table 2: Agricultural Applications

| Application Type | Specific Use Cases |

|---|---|

| Pesticides | Formulation of targeted pest control solutions |

| Growth Regulators | Enhancing plant growth and resilience |

Biochemical Research

This compound is extensively employed in biochemical studies to explore various metabolic pathways and enzyme interactions. Key areas include:

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of critical enzymes involved in metabolic disorders.

- Microbial Metabolite Research : Studies have shown its role as a microbial metabolite influencing gut health and immune responses .

Table 3: Biochemical Research Applications

| Application Type | Specific Use Cases |

|---|---|

| Enzyme Studies | Investigating inhibition mechanisms |

| Gut Health Research | Effects on intestinal immunity |

Material Science

In material science, this compound contributes to the development of novel materials with enhanced properties. This includes:

- Polymers and Coatings : The compound is utilized in synthesizing polymers that exhibit improved mechanical and thermal properties.

- Adhesives : Its incorporation into adhesive formulations enhances bonding strength and durability .

Table 4: Material Science Applications

| Application Type | Specific Use Cases |

|---|---|

| Polymers | Development of high-performance polymer materials |

| Adhesives | Enhanced bonding agents for industrial applications |

Flavor and Fragrance Industry

Due to its unique aromatic properties, this compound is also used in the flavor and fragrance industry. It serves as a natural alternative to synthetic compounds, providing:

- Flavoring Agents : Used in food products to impart specific flavors.

- Fragrance Components : Incorporated into perfumes and cosmetic products for scent formulation .

Table 5: Flavor and Fragrance Applications

| Application Type | Specific Use Cases |

|---|---|

| Flavoring | Natural flavor agents for food products |

| Fragrance | Components for perfumes and cosmetics |

Case Studies

- Pharmaceutical Development : A study highlighted the synthesis of new methyl indole-3-carboxylate derivatives that exhibited significant anticancer activity against various cancer cell lines. These findings suggest potential pathways for developing novel cancer therapies .

- Agricultural Impact : Research demonstrated that formulations containing methyl indole-3-carboxylate significantly improved crop yields by enhancing pest resistance without adversely affecting non-target organisms .

Mecanismo De Acción

The mechanism of action of methyl indoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl indole-3-carboxylate

- Ethyl indole-3-carboxylate

- Methyl indole-2-carboxylate

Uniqueness

Methyl indoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Actividad Biológica

Methyl indoline-3-carboxylate is a compound of significant interest in various fields such as pharmacology, biochemistry, and agricultural sciences. Its biological activity is primarily linked to its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications.

This compound, with the chemical formula , features a methyl group attached to an indoline structure, which is known for its diverse biological activities. The compound has been characterized using techniques such as X-ray crystallography, revealing intermolecular hydrogen bonding that contributes to its stability and reactivity in biological systems .

Pharmacological Applications

1. Neuropharmacology:

this compound has been identified as a key intermediate in the synthesis of nitric oxide synthase (nNOS) inhibitors, which are crucial for managing neurological disorders such as Alzheimer's disease. These inhibitors play a role in modulating neurotransmission and neuroinflammation, highlighting the compound's therapeutic potential in neuropharmacology .

2. Anti-Cancer Activity:

Research has indicated that derivatives of this compound exhibit anti-cancer properties by inhibiting protein kinase C alpha (PKCα), a target implicated in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

3. Enzyme Inhibition:

The compound is also studied for its ability to inhibit various enzymes involved in metabolic pathways, making it valuable for biochemical research aimed at understanding complex biological systems. For instance, it has shown promise as an inhibitor of human 5-lipoxygenase, which is involved in inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the effects of this compound on neuronal cells, it was found that the compound significantly reduced oxidative stress markers and improved cell viability under inflammatory conditions. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 2: Anti-Inflammatory Properties

Research involving animal models demonstrated that dietary supplementation with this compound led to reduced levels of pro-inflammatory cytokines and enhanced mucosal barrier integrity. This highlights its potential as a functional food ingredient to support gut health and immune responses .

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBVRCJGIGWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662836 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-71-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.